molecular formula C5H8F3NO2 B1423654 3,3,3-Trifluoro-N-methoxy-N-methylpropanamide CAS No. 1260812-72-3

3,3,3-Trifluoro-N-methoxy-N-methylpropanamide

Cat. No.: B1423654
CAS No.: 1260812-72-3
M. Wt: 171.12 g/mol
InChI Key: DKHCIIIJPSQGOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,3-Trifluoro-N-methoxy-N-methylpropanamide (CAS Ref #10-F652243) is a fluorinated amide compound characterized by a trifluoromethyl group on the propanamide backbone and N-methoxy-N-methyl substituents. Its molecular formula is C₆H₁₀F₃NO₂, with a molecular weight of 209.15 g/mol. Its structural features—fluorine substitution and polar N-alkyl groups—impart unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name

3,3,3-trifluoro-N-methoxy-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO2/c1-9(11-2)4(10)3-5(6,7)8/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHCIIIJPSQGOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-N-methoxy-N-methylpropanamide typically involves the reaction of 3,3,3-trifluoropropanoic acid with N-methoxy-N-methylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to facilitate the formation of the amide bond .

Industrial Production Methods

On an industrial scale, the production of 3,3,3-Trifluoro-N-methoxy-N-methylpropanamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-N-methoxy-N-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

3,3,3-Trifluoro-N-methoxy-N-methylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The methoxy and methyl groups may also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities:

Compound Name Substituents on Amide Nitrogen Fluorine Substitution Additional Functional Groups Molecular Weight (g/mol) Applications/Notes
3,3,3-Trifluoro-N-methoxy-N-methylpropanamide N-methoxy, N-methyl CF₃ on C3 None 209.15 Discontinued; agrochemical research
(R)-N-{2-chloro-3-methylphenyl}-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide Aromatic (2-chloro-3-methylphenyl) CF₃ on C3 2-hydroxy, 2-methyl 281.66 Pharmaceutical intermediates; chiral center enhances specificity
N-(2-methoxyethyl)-2-{[3-(trifluoromethyl)phenyl]amino}propanamide N-methoxyethyl, aromatic amino (3-CF₃-phenyl) CF₃ on phenyl Methoxyethyl chain 290.28 Potential CNS drug candidate due to improved solubility
N,N-diethyl-2,3,3,3-tetrafluoropropanamide N,N-diethyl CF₃ and F on C2/C3 None 207.15 Higher lipophilicity; agrochemical applications
N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-methylpropanamide Aromatic (2-methoxy-5-CF₃-phenyl) CF₃ on phenyl 2-methylpropanamide 261.24 Herbicide research; aromatic CF₃ enhances bioactivity

Physicochemical Properties

  • Lipophilicity (logP):
    Fluorine substitution significantly increases logP. For example:

    • 3,3,3-Trifluoro-N-methoxy-N-methylpropanamide: Estimated logP ~1.5 (moderate lipophilicity due to CF₃ and polar N-substituents).
    • N,N-diethyl-2,3,3,3-tetrafluoropropanamide: Higher logP (~2.8) due to additional fluorine atoms .
    • Compounds with aromatic CF₃ groups (e.g., ) exhibit logP values influenced by both fluorine and aromatic hydrophobicity.
  • Solubility: Polar N-substituents (e.g., methoxyethyl in ) improve aqueous solubility compared to purely aliphatic amides like the target compound.

Biological Activity

3,3,3-Trifluoro-N-methoxy-N-methylpropanamide is a unique organic compound characterized by its trifluoromethyl, methoxy, and methyl functional groups attached to a propanamide backbone. This combination results in distinct chemical and biological properties that have garnered interest in various fields, including medicinal chemistry and biochemistry.

  • Molecular Formula : C5_5H8_8F3_3NO2_2
  • Molecular Weight : 173.12 g/mol
  • Functional Groups : Trifluoromethyl, methoxy, methyl, and amide.

Synthesis

The synthesis of 3,3,3-Trifluoro-N-methoxy-N-methylpropanamide typically involves the reaction of 3,3,3-trifluoropropanoic acid with N-methoxy-N-methylamine. This reaction is often facilitated by dehydrating agents such as thionyl chloride or oxalyl chloride to form the amide bond effectively.

The biological activity of 3,3,3-Trifluoro-N-methoxy-N-methylpropanamide is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's binding affinity to enzymes or receptors, potentially altering biological activity. The methoxy and methyl groups may influence pharmacokinetic and pharmacodynamic properties as well.

Anticancer Activity

The potential anticancer properties of 3,3,3-Trifluoro-N-methoxy-N-methylpropanamide have been explored in various studies. The compound's unique functional groups may contribute to its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Comparative studies with similar compounds indicate that modifications in the functional groups can significantly affect their anticancer efficacy .

Case Studies

  • Inhibition of Type III Secretion System (T3SS) :
    A study demonstrated that high concentrations of structurally related compounds inhibited the secretion of virulence factors in pathogenic bacteria by downregulating key activators involved in T3SS. While direct studies on 3,3,3-Trifluoro-N-methoxy-N-methylpropanamide are needed, this suggests a potential pathway for its biological action .
  • Bioisosteric Applications :
    The use of bioisosteres in drug design highlights how modifications in chemical structure can improve drug potency and selectivity. Research has shown that incorporating trifluoromethyl groups can enhance the biological activity of lead compounds by improving their interaction with biological targets .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Functional Groups
3,3,3-Trifluoro-N-methoxy-N-methylpropanamideAntimicrobial potentialTrifluoromethyl, methoxy
3,3,3-Trifluoro-N-methoxy-N-methylbutanamideSimilar antimicrobial effectsTrifluoromethyl
3,3,3-Trifluoro-N-methoxy-N-methylpentanamidePotential anticancer activityTrifluoromethyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3,3-Trifluoro-N-methoxy-N-methylpropanamide
Reactant of Route 2
Reactant of Route 2
3,3,3-Trifluoro-N-methoxy-N-methylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.